molecular formula C11H8F3O3- B14751467 2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate

2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate

Cat. No.: B14751467
M. Wt: 245.17 g/mol
InChI Key: OJHIAWRHOXMYNY-UHFFFAOYSA-M
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Description

2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate is an organic compound characterized by the presence of a benzoyl group, a trifluoromethyl group, and a methyl ester group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate typically involves the reaction of benzoyl chloride with 3,3,3-trifluoro-2-methylpropanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Benzoyl chloride+3,3,3-trifluoro-2-methylpropanoic acidThis compound+HCl\text{Benzoyl chloride} + \text{3,3,3-trifluoro-2-methylpropanoic acid} \rightarrow \text{this compound} + \text{HCl} Benzoyl chloride+3,3,3-trifluoro-2-methylpropanoic acid→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzoyl group may interact with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid
  • 2,3,4-Trifluorobenzoyl chloride

Uniqueness

2-Benzoyl-3,3,3-trifluoro-2-methylpropanoate is unique due to the combination of its benzoyl, trifluoromethyl, and methyl ester groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8F3O3-

Molecular Weight

245.17 g/mol

IUPAC Name

2-benzoyl-3,3,3-trifluoro-2-methylpropanoate

InChI

InChI=1S/C11H9F3O3/c1-10(9(16)17,11(12,13)14)8(15)7-5-3-2-4-6-7/h2-6H,1H3,(H,16,17)/p-1

InChI Key

OJHIAWRHOXMYNY-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(C(=O)[O-])C(F)(F)F

Origin of Product

United States

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